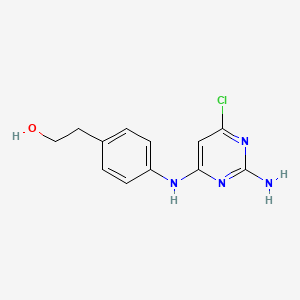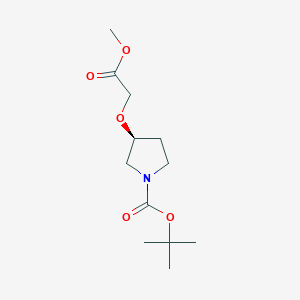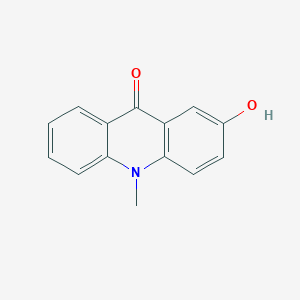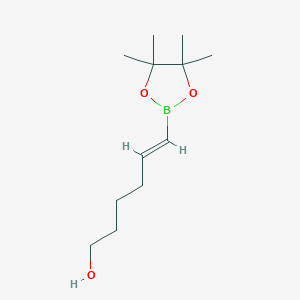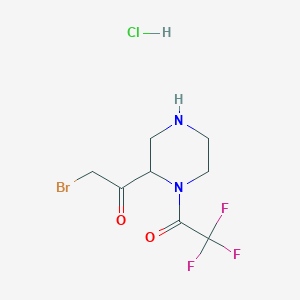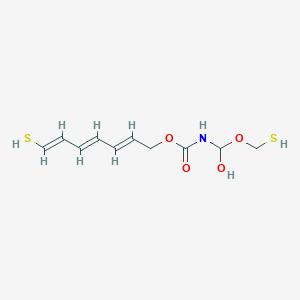
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach is to start with hepta-2,4,6-trien-1-ol, which undergoes a series of reactions including mercapto group introduction, hydroxylation, and carbamate formation. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar triene structure but lacking the mercapto and carbamate groups.
Tropolone: Similar to tropone but with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C10H15NO4S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[hydroxy(sulfanylmethoxy)methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-10(13)15-8-17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
InChI Key |
NZQWTUKBCMHZGU-PPLKHLOCSA-N |
Isomeric SMILES |
C(/C=C/C=C/C=C/S)OC(=O)NC(O)OCS |
Canonical SMILES |
C(C=CC=CC=CS)OC(=O)NC(O)OCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


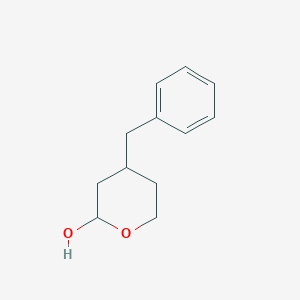
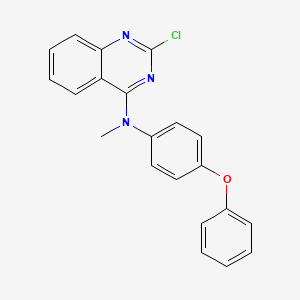
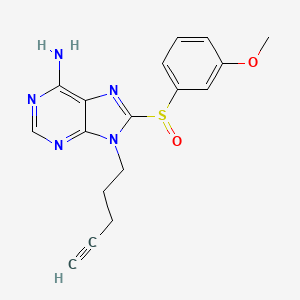
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)

